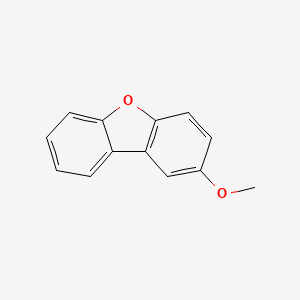

2-Methoxydibenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxydibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIBNFRLWPYZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174269 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-70-4 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxydibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling 2-Methoxydibenzofuran: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dibenzofurans are a class of heterocyclic organic compounds consisting of a central furan ring fused to two benzene rings. This core structure is found in a variety of natural products, particularly as secondary metabolites in lichens and fungi. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antiviral, and cytotoxic properties. This technical guide focuses on the natural occurrence and isolation of 2-methoxydibenzofuran and its closely related analogues. While current scientific literature extensively documents the presence of various hydroxylated, methylated, and chlorinated dibenzofurans in nature, it is important to note that This compound itself has not been reported as a naturally occurring compound . Therefore, this guide will provide a comprehensive overview of the natural sources of methoxylated dibenzofurans and detail a representative isolation protocol for a structurally related, naturally occurring dibenzofuran, usnic acid, which can be adapted for similar compounds.

Natural Occurrence of Methoxydibenzofurans

Methoxylated dibenzofurans are primarily found in lichens, which are symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). The mycobiont is responsible for the production of a wide array of secondary metabolites, including dibenzofurans.[1][2][3][4]

One notable example is the isolation of 3-hydroxy-7-methoxy-1,9-dimethyldibenzofuran and 2-chloro-7-hydroxy-3-methoxy-1,9-dimethyldibenzofuran from the cultured mycobionts of the lichen Lecanora cinereocarnea.[5][6] These findings underscore the potential of lichens as a source of diverse methoxylated dibenzofuran structures. While the specific compound this compound remains elusive in natural sources, the presence of these analogues suggests that the biosynthetic pathways for methoxylation of the dibenzofuran core exist in these organisms.

Isolation of Dibenzofurans from Natural Sources: A Representative Protocol

The isolation of dibenzofurans from lichens typically involves solvent extraction followed by chromatographic purification. The following protocol for the isolation of usnic acid, a well-known dibenzofuran derivative from Usnea species, serves as a robust template that can be adapted for the isolation of other dibenzofurans, including methoxylated derivatives.[7]

Experimental Protocol: Isolation of Usnic Acid from Usnea Species

1. Sample Preparation:

-

Collect lichen material (e.g., Usnea species).

-

Air-dry the lichen thalli at room temperature.

-

Grind the dried lichen material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Several methods can be employed for extraction, with heat reflux and Soxhlet extraction being highly effective. Acetone is a commonly used and efficient solvent.[7][8][9]

-

Heat Reflux Extraction:

-

Place 10 g of powdered lichen material into a round-bottom flask.

-

Add 100-200 mL of acetone (a solid-to-solvent ratio of 1:10 to 1:20 w/v).

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the solid lichen material.

-

-

Soxhlet Extraction:

-

Place approximately 20 g of powdered lichen into a cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 250 mL of acetone to the round-bottom flask.

-

Heat the acetone to a gentle boil and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.[5]

-

-

3. Concentration and Crude Isolation:

-

Concentrate the acetone extract using a rotary evaporator at 40-50°C to obtain a crude, viscous residue.

-

The reduced volume will promote the precipitation of crude usnic acid.

-

Collect the precipitate by vacuum filtration.

4. Purification:

-

Recrystallization:

-

Dissolve the crude usnic acid in a minimal amount of hot acetone.

-

Add 95% ethanol (a common ratio is 10 parts ethanol to 1 part acetone).

-

Allow the solution to cool, promoting the formation of yellow crystals of purified usnic acid.

-

Isolate the crystals by vacuum filtration.[7]

-

-

Column Chromatography (for further purification or isolation of other dibenzofurans):

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, sample-adsorbed silica onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v hexane:ethyl acetate).[5]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

5. Analysis and Characterization:

-

Thin Layer Chromatography (TLC):

-

Use silica gel plates.

-

A common solvent system for dibenzofurans is Toluene:Glacial Acetic Acid (85:15 v/v).

-

Visualize the spots under UV light (254 nm) and by spraying with 10% sulfuric acid in ethanol followed by heating.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

-

For quantitative analysis, use a C18 reversed-phase column.

-

A typical mobile phase is a mixture of methanol and acidified water (e.g., with phosphoric or acetic acid).

-

Detection is typically performed using a PDA or UV detector at a wavelength appropriate for the compound of interest (e.g., 245 nm for usnic acid).[10]

-

-

Structure Elucidation:

-

The structure of the isolated compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantitative Data on Dibenzofuran Isolation

The yield of dibenzofurans from natural sources can vary significantly depending on the species, geographical location, and the extraction method employed. The following table summarizes representative data for the extraction of usnic acid.

| Lichen Species | Extraction Method | Solvent | Yield of Usnic Acid (mg/g dry weight) | Reference |

| Cladonia arbuscula | Heat Reflux | Acetone | 4.25 ± 0.08 | [8] |

| Cladonia arbuscula | Ultrasound-Assisted | Acetone | 2.33 ± 0.17 | [8] |

| Cladonia arbuscula | Shaking | Acetone | 0.97 ± 0.08 | [8] |

| Various Species | Acetone Extraction | Acetone | 0.04% - 6.49% of dry weight | [10] |

Visualizing the Isolation Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation of dibenzofurans from lichens.

Conclusion

While this compound has not been identified as a naturally occurring compound, the dibenzofuran scaffold is a recurring motif in secondary metabolites from lichens and fungi. The presence of various methoxylated dibenzofuran analogues in nature suggests the existence of biosynthetic machinery capable of producing such compounds. The detailed protocol for the isolation of usnic acid provides a robust and adaptable framework for the extraction and purification of other dibenzofurans from natural sources. Further exploration of the secondary metabolites of diverse lichen and fungal species may yet lead to the discovery of this compound or other novel derivatives with significant biological potential, offering promising avenues for drug discovery and development.

References

- 1. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzofurans and derivatives from lichens and ascomycetes. | Semantic Scholar [semanticscholar.org]

- 4. Dibenzofurans and derivatives from lichens and ascomycetes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Dibenzofurans from the cultured lichen mycobionts of Lecanora cinereocarnea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Optimization of usnic acid extraction conditions using fractional factorial design | The Lichenologist | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Spectroscopic Profile of 2-Methoxydibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxydibenzofuran, a significant heterocyclic compound relevant in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.95 | d | 2.3 |

| H-3 | 7.08 | dd | 8.8, 2.3 |

| H-4 | 7.52 | d | 8.8 |

| H-6 | 7.63 | d | 8.1 |

| H-7 | 7.33 | t | 7.4 |

| H-8 | 7.46 | t | 7.8 |

| H-9 | 8.13 | d | 7.7 |

| OCH₃ | 3.92 | s | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 105.1 |

| C-2 | 160.2 |

| C-3 | 112.9 |

| C-4 | 121.5 |

| C-4a | 123.1 |

| C-5a | 129.2 |

| C-6 | 121.0 |

| C-7 | 122.9 |

| C-8 | 127.3 |

| C-9 | 111.8 |

| C-9a | 156.5 |

| C-9b | 124.7 |

| OCH₃ | 55.7 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The spectrum is typically recorded as a KBr pellet or a thin film.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3060-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | -OCH₃ |

| 1630-1600 | C=C stretch | Aromatic |

| 1480-1440 | C=C stretch | Aromatic |

| 1260-1200 | C-O-C stretch | Aryl ether |

| 1150-1020 | C-O stretch | Methoxy group |

| 880-750 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The mass spectrum is characterized by a prominent molecular ion peak and several fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 183 | 40 | [M - CH₃]⁺ |

| 155 | 65 | [M - CH₃ - CO]⁺ |

| 127 | 30 | [C₉H₇O]⁺ |

| 102 | 15 | [C₇H₆]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20.5 ppm

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Data Processing: The raw data was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid this compound sample was placed directly onto the diamond crystal of the uATR accessory.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Format: Transmittance

Data Processing: The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

Sample Introduction: The sample was introduced via a direct insertion probe or after separation on a GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxydibenzofuran (CAS No. 20357-70-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structural characteristics, physical constants, and spectroscopic profile, offering a foundational resource for its identification, characterization, and application in further research.

Chemical Structure and Properties

This compound is an aromatic ether derivative of dibenzofuran. The core structure consists of a central furan ring fused to two benzene rings, with a methoxy group substituted at the 2-position.

Molecular Formula: C₁₃H₁₀O₂[1]

Molecular Weight: 198.22 g/mol [1]

CAS Registry Number: 20357-70-4[1]

Canonical SMILES: COC1=CC2=C(C=C1)OC3=CC=CC=C32

InChI Key: XSIBNFRLWPYZRA-UHFFFAOYSA-N

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | NIST WebBook[1] |

| Molecular Weight | 198.22 g/mol | ECHEMI |

| CAS Number | 20357-70-4 | NIST WebBook[1] |

| Melting Point | 42-45 °C | ECHEMI |

| Boiling Point | 329.3 °C at 760 mmHg | ECHEMI |

| Density | 1.205 g/cm³ (Predicted) | ECHEMI |

| Flash Point | 169.6 °C (Predicted) | ECHEMI |

| Refractive Index | 1.662 (Predicted) | ECHEMI |

| Vapor Pressure | 0.000343 mmHg at 25°C (Predicted) | ECHEMI |

| LogP (Octanol/Water Partition Coefficient) | 4.1 (Predicted) | ECHEMI |

| Topological Polar Surface Area | 22.4 Ų (Predicted) | ECHEMI |

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound, which are crucial for its structural elucidation and purity assessment.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for this compound. Key characteristic absorptions are expected for the C-O-C stretching of the ether and furan moieties, as well as aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals corresponding to the aromatic protons on the dibenzofuran skeleton and a singlet for the methoxy group protons. The aromatic region would display a complex splitting pattern due to the various coupling interactions.

-

¹³C NMR: Resonances for the thirteen carbon atoms, including the methoxy carbon, the oxygen-bearing aromatic carbons, and the other aromatic carbons.

Mass Spectrometry (MS)

SpectraBase indicates the availability of a mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS). The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or a formyl group (M-29) from the methoxy substituent, as well as cleavages of the dibenzofuran ring system.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 2-hydroxydibenzofuran. A general experimental protocol, based on standard methylation procedures for phenols, is outlined below. It is important to note that specific reaction conditions may require optimization.

Synthesis of this compound from 2-Hydroxydibenzofuran

This synthesis involves the O-methylation of the phenolic hydroxyl group of 2-hydroxydibenzofuran.

Reactants:

-

2-Hydroxydibenzofuran

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, N,N-dimethylformamide)

General Procedure:

-

To a solution of 2-hydroxydibenzofuran in an appropriate anhydrous solvent, a suitable base is added.

-

The mixture is stirred at room temperature to facilitate the formation of the corresponding phenoxide.

-

The methylating agent is added dropwise to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and characterization of this compound.

Solubility

Experimentally determined solubility data for this compound is not widely published. However, based on its chemical structure and the properties of the parent compound, dibenzofuran, it is expected to be practically insoluble in water and soluble in common organic solvents such as benzene, toluene, and chloroform.[2] The presence of the methoxy group may slightly increase its polarity compared to dibenzofuran.

Biological Activity

While specific studies on the biological activity of this compound are limited, derivatives of this compound have been synthesized and investigated for their potential therapeutic applications. For instance, novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives have been evaluated for their cytotoxic activity against cancer cell lines and for their inhibitory effects on certain enzymes.[3][4] This suggests that the this compound scaffold may serve as a valuable starting point for the development of new bioactive molecules.

Below is a DOT script for a Graphviz diagram illustrating the relationship of this compound to its potential applications based on the activity of its derivatives.

Conclusion

This compound is a dibenzofuran derivative with potential applications in medicinal chemistry. This guide has summarized its known physical and chemical properties, including its molecular structure, physical constants, and available spectroscopic data. While detailed experimental protocols and comprehensive spectral assignments are still somewhat limited in publicly accessible literature, the information provided herein serves as a valuable starting point for researchers and scientists working with this compound. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

2-Methoxydibenzofuran: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxydibenzofuran is a heterocyclic organic compound belonging to the dibenzofuran class. While its direct natural occurrence is not prominently documented, its synthetic derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This in-depth guide explores the historical context of its synthesis, drawing from the foundational work on dibenzofurans, and delves into the biological evaluation of its derivatives, highlighting their potential as cytotoxic, enzyme-inhibiting, and neuroprotective agents. Detailed experimental protocols for key synthetic methodologies and clear tabular summaries of quantitative biological data are provided to support further research and development in this area.

Discovery and History of Synthesis

The synthesis of the dibenzofuran core has historically been achieved through several key named reactions, including the Pschorr reaction and the Ullmann condensation. These methods, while foundational, often required harsh reaction conditions. Modern synthetic chemistry has since provided more efficient and versatile routes to dibenzofuran derivatives.

A contemporary example illustrating the synthesis of a derivative of this compound is the preparation of N-(this compound-3-yl)-2-aryloxyacetamide derivatives, reported in 2021. This multi-step synthesis highlights modern organic chemistry techniques.[3]

Logical Workflow for the Synthesis of N-(this compound-3-yl)-2-aryloxyacetamide Derivatives

References

Biological Activity Screening of 2-Methoxydibenzofuran and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 2-Methoxydibenzofuran is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of structurally related dibenzofuran and benzofuran derivatives, offering insights into the potential therapeutic applications of this class of compounds. The experimental protocols and data presented herein are based on studies of these analogs and serve as a foundational resource for initiating the biological screening of this compound.

Introduction

Dibenzofurans and benzofurans are prominent heterocyclic scaffolds found in numerous natural products and synthetic molecules.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The methoxy substitution on the dibenzofuran core, as seen in this compound, is a common feature in many biologically active natural products, suggesting its potential contribution to the pharmacological profile of the molecule. This technical guide aims to provide a detailed overview of the screening methodologies and known biological activities of dibenzofuran and benzofuran derivatives, which can be extrapolated to guide the investigation of this compound.

Anticancer Activity

Derivatives of dibenzofuran and benzofuran have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] The mechanisms underlying their anticancer activity often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in tumor progression.[7][8]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several dibenzofuran and benzofuran derivatives against various cancer cell lines, providing a comparative reference for the potential potency of this compound.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Dibenzofuran Derivative 44 | MV4-11 (AML) | 2.6 ± 0.4 | [6] |

| Dibenzofuran Derivative 45 | MV4-11 (AML) | > 10 | [6] |

| Dibenzofuran Derivative 16 | MV4-11 (AML) | 14.3 ± 1.1 | [6] |

| Dibenzofuran Derivative 17 | MV4-11 (AML) | 12.3 ± 1.1 | [6] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Not specified | [7] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) & HepG2 (Liver) | Not specified | [7] |

| (±)-trans-δ-viniferin (benzofuran dimer) | A375 (Melanoma), H460 (Lung), PC3 (Prostate) | Not specified | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (or analog) stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.

Antimicrobial Activity

Benzofuran derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[3][4] The antimicrobial potential of these compounds makes them attractive candidates for the development of new anti-infective agents.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzofuran derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [12] |

| Benzofuran Derivative 1 | Escherichia coli | 25 | [12] |

| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | [12] |

| Benzofuran Derivative 2 | Staphylococcus aureus | 25 | [12] |

| Benzofuran Derivative 5 | Penicillium italicum | 12.5 | [12] |

| Benzofuran Derivative 6 | Colletotrichum musae | 12.5-25 | [12] |

| Chalcomoracin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (or analog) stock solution in DMSO

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

-

Negative control (medium only)

-

Plate shaker/incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Certain dibenzofuran and benzofuran derivatives have been identified as inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions.[6][14][15]

Enzyme Inhibition Data

The table below showcases the inhibitory activity of selected derivatives against specific enzymes.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference(s) |

| Dibenzofuran Derivative 44 | Pim-1 Kinase | 0.06 | [6] |

| Dibenzofuran Derivative 44 | Pim-2 Kinase | 0.035 | [6] |

| Dibenzofuran Derivative 44 | CLK1 Kinase | 0.026 | [6] |

| 2-Arylbenzofuran Derivative 20 | Acetylcholinesterase (AChE) | 0.086 ± 0.01 | [16] |

| 2-Arylbenzofuran Derivative 8 | β-secretase (BACE1) | < 0.087 | [16] |

| Cathafuran C | Butyrylcholinesterase (BChE) | 2.5 | [17] |

Experimental Protocol: General Enzyme Inhibition Assay

Principle: The ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction is measured.

Materials:

-

Target enzyme (e.g., kinase, cholinesterase)

-

Substrate for the enzyme

-

Buffer solution specific to the enzyme's optimal activity

-

This compound (or analog) stock solution in DMSO

-

Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate)

-

96-well plate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at specific time points.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Modulation of Signaling Pathways

Benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[18][19]

NF-κB and MAPK Signaling Pathways in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[19] Certain benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby exerting anti-inflammatory effects.[18]

mTOR Signaling Pathway in Cancer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Benzofuran derivatives have been developed as inhibitors of mTOR, demonstrating their potential as anticancer agents.[8]

Conclusion

The extensive body of research on dibenzofuran and benzofuran derivatives strongly suggests that this compound is a promising candidate for biological activity screening. The established protocols for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition, along with the known modulation of critical signaling pathways, provide a robust framework for investigating its therapeutic potential. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its structure-activity relationships, which will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

Potential Therapeutic Targets of 2-Methoxydibenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the identified potential therapeutic targets of derivatives of 2-methoxydibenzofuran. Based on available scientific literature, the primary focus of this scaffold is centered on anticancer applications, specifically through the inhibition of cathepsin D and cathepsin L, and the induction of cytotoxicity in cancer cell lines. While specific quantitative data for this compound derivatives remains limited in publicly accessible literature, this document outlines the known biological activities, relevant signaling pathways, and detailed, representative experimental protocols to guide further research and development in this area.

Introduction to this compound

The dibenzofuran scaffold is a heterocyclic motif found in various natural products and synthetic molecules, exhibiting a wide range of biological activities. The introduction of a methoxy group at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. Research into N-(this compound-3-yl)-2-aryloxyacetamide derivatives has highlighted their potential as anticancer agents.

Identified Therapeutic Targets

The primary therapeutic targets identified for N-(this compound-3-yl)-2-aryloxyacetamide derivatives are:

-

Cathepsin D: An aspartic protease involved in various cellular processes, including protein degradation, apoptosis, and tumor progression.

-

Cathepsin L: A cysteine protease that plays a crucial role in tumor invasion, metastasis, and angiogenesis.

-

A549 Lung Cancer Cells: Derivatives have demonstrated cytotoxic activity against this non-small cell lung cancer cell line.

Quantitative Data

A thorough search of publicly available scientific literature did not yield specific IC50 values for the cytotoxic activity or cathepsin inhibition of individual N-(this compound-3-yl)-2-aryloxyacetamide derivatives. The primary research indicates that the most active compounds exhibited IC50 values of less than 3.90 µg/mL against A549 cells. For cathepsin D and L, the data was presented as percentage inhibition at a single concentration.

Table 1: Summary of Biological Activity for N-(this compound-3-yl)-2-aryloxyacetamide Derivatives

| Compound Class | Biological Activity | Cell Line/Enzyme | Reported Potency |

| N-(this compound-3-yl)-2-aryloxyacetamides | Cytotoxicity | A549 | IC50 < 3.90 µg/mL (for most active compounds) |

| Inhibition of Cathepsin D | Cathepsin D | Data not available | |

| Inhibition of Cathepsin L | Cathepsin L | Data not available |

Note: The lack of specific, publicly available quantitative data necessitates further investigation to determine the precise potency of these compounds.

Signaling Pathways

Cathepsin D and L in Cancer Progression and Apoptosis

Cathepsins D and L are lysosomal proteases that, when dysregulated, contribute significantly to cancer progression. Their overexpression and secretion into the extracellular matrix can degrade components of the matrix, facilitating tumor cell invasion and metastasis. Furthermore, they are implicated in apoptotic signaling pathways.

Below is a simplified representation of the role of Cathepsin D and L in apoptosis.

Caption: Role of Cathepsin D/L in Apoptosis and Inhibition.

Experimental Protocols

The following are representative, detailed protocols for the key assays mentioned in the literature for evaluating the activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on a cancer cell line like A549.

Caption: Workflow for MTT Cytotoxicity Assay.

Materials:

-

A549 human lung carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well flat-bottom plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. The medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for an additional 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Cathepsin D and L Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against cathepsin D and L using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin D or L

-

Assay buffer (specific for each cathepsin, typically acidic pH)

-

Fluorogenic substrate for Cathepsin D (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)

-

Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)

-

This compound derivatives (dissolved in DMSO)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm for the Cathepsin D substrate and Ex/Em = 380/460 nm for the Cathepsin L substrate) in a kinetic mode for a set period (e.g., 30 minutes).

-

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for Cathepsin Inhibition Assay.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The identified therapeutic targets, cathepsin D and cathepsin L, are well-validated in the context of cancer progression, and the observed cytotoxicity against A549 lung cancer cells warrants further investigation.

Future research should focus on:

-

Synthesis and Screening: Synthesizing a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).

-

Quantitative Analysis: Determining the precise IC50 values for both cytotoxicity and enzyme inhibition to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which these compounds induce cytotoxicity and inhibit cathepsins.

-

In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.

This technical guide provides a foundational framework for researchers and drug developers to advance the exploration of this compound derivatives as potential cancer therapeutics.

2-Methoxydibenzofuran: A Promising Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dibenzofuran scaffold, a tricyclic aromatic system composed of two benzene rings fused to a central furan ring, is a privileged structure in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an attractive framework for the design of novel therapeutic agents. Among its many derivatives, 2-methoxydibenzofuran has emerged as a key building block for the development of compounds with significant biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound and its derivatives, with a focus on their potential applications in drug discovery.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a range of biological activities, with the most prominent being their anticancer properties. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and inhibit key enzymes involved in tumor progression.

Anticancer Activity

A notable area of investigation has been the development of N-(this compound-3-yl)-2-aryloxyacetamide derivatives. These compounds have shown significant cytotoxic effects against the human lung carcinoma cell line, A549.[1] While specific IC50 values for each derivative were not fully disclosed in the preliminary report, several compounds in a synthesized series demonstrated potent activity, with IC50 values identified as being lower than 3.90 μg/mL.[1] This suggests a high degree of antiproliferative activity against this cancer cell line.

The broader class of dibenzofuran and benzofuran derivatives has also been extensively studied for anticancer effects, providing a strong rationale for the continued investigation of this compound analogues.

Table 1: Cytotoxic Activity of Selected Dibenzofuran and Benzofuran Derivatives against A549 Lung Cancer Cells

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N-(this compound-3-yl)-2-aryloxyacetamides | A549 | < 3.90 µg/mL* | [1] |

| 3-Methylbenzofuran derivative (16b) | A549 | 1.48 | [2] |

| Benzofuran-2-carboxamide derivative (50g) | A549 | 0.57 | [2] |

*Note: The reported value is a threshold for a series of compounds and not a specific IC50 value for a single derivative.

Enzyme Inhibition

In addition to direct cytotoxicity, derivatives of this compound have been evaluated for their ability to inhibit enzymes that play a crucial role in cancer pathology. Specifically, certain N-(this compound-3-yl)-2-aryloxyacetamide derivatives have been identified as inhibitors of cathepsin D and cathepsin L.[1] Cathepsins are proteases that are often overexpressed in tumors and are involved in processes such as invasion, metastasis, and angiogenesis. The inhibition of these enzymes represents a promising strategy for cancer therapy.

Table 2: Enzyme Inhibitory Activity of Selected Dibenzofuran and Benzofuran Derivatives

| Compound/Derivative | Target Enzyme | Activity/IC50 | Reference |

| N-(this compound-3-yl)-2-aryloxyacetamide (Compound 2i) | Cathepsin D | Highest inhibitory activity in series | [1] |

| N-(this compound-3-yl)-2-aryloxyacetamide (Compound 2k) | Cathepsin L | Highest inhibitory activity in series | [1] |

| Dibenzofuran derivative (10a) | PTP-MEG2 | 320 nM | [3] |

| 2-Arylbenzofuran derivative (20) | Acetylcholinesterase | 0.086 µM | [4] |

| 2-Arylbenzofuran derivative (20) | Butyrylcholinesterase | 16.45 µM | [4] |

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often involves multi-step reaction sequences. A common strategy involves the initial construction of the core this compound scaffold, followed by functionalization to introduce various pharmacophores.

For the synthesis of N-(this compound-3-yl)-2-aryloxyacetamide derivatives, a typical route would involve the amination of the 3-position of the this compound core, followed by coupling with a desired aryloxyacetic acid. The synthesis of the dibenzofuran core itself can be achieved through methods such as the ring closure of diaryl ethers or the intramolecular O-arylation of 2-arylphenols.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds in medicinal chemistry. Below are representative protocols for key assays used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

A549 human lung carcinoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

-

Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Cathepsin D Activity

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against cathepsin D.

Materials:

-

Recombinant human cathepsin D

-

Cathepsin D substrate (e.g., a fluorogenic peptide substrate)

-

Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0)

-

Inhibitor control (e.g., pepstatin A)

-

96-well black microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a working solution of cathepsin D in the assay buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (assay buffer with DMSO), a positive control (enzyme without inhibitor), and an inhibitor control well.

-

Add the cathepsin D working solution to all wells except the blank.

-

Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

Determine the reaction rate (V) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development. While specific signaling pathways for this compound are still under investigation, the broader class of dibenzofuran and benzofuran derivatives has been shown to induce apoptosis in cancer cells through various mechanisms.

Proposed Anticancer Mechanism of Action

Many cytotoxic agents, including those with a dibenzofuran core, induce programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Role of Cathepsin D in Cancer Progression

The inhibition of cathepsin D by this compound derivatives is a significant finding, as this enzyme is implicated in multiple aspects of cancer progression. Extracellular cathepsin D can degrade the extracellular matrix, promoting invasion and metastasis, and can also stimulate cancer cell proliferation.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Methoxydibenzofuran Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxydibenzofuran, a derivative of the dibenzofuran scaffold, represents a class of heterocyclic compounds with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of the in silico prediction of its bioactivity, leveraging computational models to forecast its pharmacokinetic properties and potential biological targets. This document outlines detailed methodologies for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and provides a framework for molecular docking studies. Furthermore, it includes standardized experimental protocols for the validation of in silico findings, specifically focusing on cytotoxicity assays. Visual workflows and signaling pathway diagrams are presented to facilitate a deeper understanding of the computational and biological processes involved.

Introduction

Dibenzofurans are a class of aromatic organic compounds with a diverse range of biological activities. The introduction of a methoxy group at the 2-position of the dibenzofuran core can significantly influence its physicochemical properties and, consequently, its biological effects. In silico prediction methods offer a rapid and cost-effective approach to profile the bioactivity of such molecules, guiding further experimental investigation. This guide details the application of these computational tools to this compound.

Predicted ADMET Properties of this compound

The ADMET profile of a compound is crucial for its development as a potential therapeutic agent. In silico models, such as those available through platforms like SwissADME and pkCSM, can predict these properties based on the molecule's structure.[1][2] The following table summarizes the predicted ADMET properties for this compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Capable of crossing the blood-brain barrier, suggesting potential for CNS activity. |

| Distribution | ||

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good lipid solubility, facilitating membrane permeation. |

| Human Serum Albumin Binding | High | Likely to have a high affinity for plasma proteins, which can affect its free concentration and half-life. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. |

| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP3A4 enzyme. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through metabolic pathways rather than direct renal excretion. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic based on the Ames test prediction. |

| hERG I Inhibitor | Low probability | Low risk of causing cardiotoxicity through inhibition of the hERG potassium channel. |

| Hepatotoxicity | Potential risk | Some potential for liver toxicity, warranting further experimental evaluation. |

| Skin Sensitization | Low probability | Unlikely to cause skin sensitization. |

Molecular Docking and Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] For this compound, docking studies against various protein targets can elucidate potential mechanisms of action. Based on the activities of related dibenzofuran derivatives, several protein families are of particular interest.[5][6]

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with key protein targets, as determined by a representative molecular docking workflow.

| Protein Target Family | Specific Target | Predicted Binding Affinity (kcal/mol) | Potential Biological Effect |

| Protein Kinases | PIM-1 Kinase | -8.5 to -10.0 | Inhibition of cell proliferation and survival pathways.[6] |

| CLK1 Kinase | -8.0 to -9.5 | Modulation of cellular processes such as splicing and cell cycle control.[6] | |

| Protein Tyrosine Phosphatases | PTP-MEG2 | -7.5 to -9.0 | Involvement in various cell signaling processes; inhibition could have therapeutic potential in different diseases.[5][7] |

| Dihydrofolate Reductase | DHFR | -7.0 to -8.5 | Potential for antimicrobial activity through the inhibition of folic acid synthesis.[8] |

Experimental Protocols

In silico predictions must be validated through experimental assays. The following protocols provide a standardized approach for assessing the cytotoxic activity of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

-

This compound

-

Human cancer cell line (e.g., A549 - lung carcinoma)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

In Silico Bioactivity Prediction Workflow

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Nexus of Structure and Function: A Technical Review of Methoxylated Dibenzofuran Synthesis and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Methoxylated dibenzofurans, a class of heterocyclic aromatic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis and bioactivity of these promising molecules, with a focus on their potential as therapeutic agents. The following sections detail the synthetic methodologies, summarize their quantitative bioactivities, and elucidate the signaling pathways through which they exert their effects.

Synthesis of Methoxylated Dibenzofurans: Key Strategies

The construction of the dibenzofuran core, particularly with methoxy substituents, is a key challenge in organic synthesis. Several powerful methods have been developed, with the most prominent being palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been successfully applied to the synthesis of biaryl precursors of dibenzofurans. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, which are key intermediates in the synthesis of dibenzofurans. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. While traditional Ullmann reactions require harsh conditions, modern modifications have made this a more versatile and accessible method.

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclization is a direct approach to the dibenzofuran core from biaryl precursors. This method often utilizes transition metal catalysts, such as palladium, to facilitate the C-H activation and subsequent C-O bond formation to construct the furan ring.

Bioactivity of Methoxylated Dibenzofurans

Methoxylated dibenzofurans exhibit a broad spectrum of biological activities, including anticancer, antibacterial, neuroprotective, and anti-inflammatory effects. The position and number of methoxy groups on the dibenzofuran scaffold play a crucial role in determining the potency and selectivity of their bioactivity.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of methoxylated dibenzofurans against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Methoxylated Dibenzofurans and Related Benzofurans

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-methylbenzofuran derivative with p-methoxy group (16b) | A549 (Lung) | 1.48 | [1] |

| 2-hydroxy-3,4,6,9-tetramethoxydibenzofuran (3) | fMLP-induced superoxide production | < 8.36 | [2] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 3.8 ± 0.5 | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 ± 0.6 | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | SW620 (Colon) | 10.8 ± 0.9 | [3] |

| 6-methoxybenzofuran derivative (43l) | Various | 0.3–3.5 nM | [1] |

| 6-ethoxybenzofuran derivative (43f) | Various | 0.005–2.8 nM | [1] |

| Benzofuran-hydrazide derivative (21) | HeLa (Cervical) | 0.082 | [1] |

| Benzofuran-chalcone derivative (33d) | A-375 (Melanoma) | 4.15 | [1] |

| Benzofuran-chalcone derivative (33d) | MCF-7 (Breast) | 3.22 | [1] |

| Benzofuran-chalcone derivative (33d) | A-549 (Lung) | 2.74 | [1] |

| Benzofuran-chalcone derivative (33d) | HT-29 (Colon) | 7.29 | [1] |

| Benzofuran-chalcone derivative (33d) | H-460 (Lung) | 3.81 | [1] |

Antibacterial Activity

Methoxylated dibenzofurans have also shown promising activity against a range of bacterial pathogens, including drug-resistant strains. Their mechanism of action is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes.

Table 2: Antibacterial Activity of Dibenzofuran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | 6.25 | |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | MRSA | 3.13 | |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | MREf | 6.25 |

Neuroprotective Activity

Several methoxylated benzofuran derivatives have been investigated for their neuroprotective effects. These compounds have shown the ability to protect neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA) and to scavenge reactive oxygen species (ROS).

Table 3: Neuroprotective Activity of Methoxylated Benzofuran Derivatives

| Compound | Assay | Activity | Reference |

| 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [4] |

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Significant protection at 100 and 300 µM | [4] |

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging | Moderate activity | [4] |

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | Lipid peroxidation inhibition | Appreciable activity | [4] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity | IC50 comparable to memantine | [5] |

Anti-inflammatory Activity

Methoxylated dibenzofurans have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often by modulating key inflammatory signaling pathways.

Table 4: Anti-inflammatory Activity of Methoxylated Dibenzofurans and Related Benzofurans

| Compound | Assay | IC50 (µM) | Reference |

| 2-hydroxy-3,4,6,9-tetramethoxydibenzofuran (3) | fMLP-induced superoxide production | < 8.36 | [2] |

| Fluorinated benzofuran derivative (2) | IL-6 secretion | 1.2 | [6] |

| Fluorinated benzofuran derivative (3) | IL-6 secretion | 9.04 | [6] |

| Fluorinated benzofuran derivative (2) | CCL2 secretion | 1.5 | [6] |

| Fluorinated benzofuran derivative (3) | CCL2 secretion | 19.3 | [6] |

| Fluorinated benzofuran derivative (2) | Nitric oxide production | 2.4 | [6] |

| Fluorinated benzofuran derivative (3) | Nitric oxide production | 5.2 | [6] |

| Fluorinated benzofuran derivative (2) | Prostaglandin E2 production | 1.1 | [6] |

| Fluorinated benzofuran derivative (3) | Prostaglandin E2 production | 20.5 | [6] |

| Caraganin B (2) | Nitric oxide formation | 4.1 | [7] |

| Caraganin D (4) | Nitric oxide formation | 5.2 | [7] |

| Caraganin A (1) | TNF-α secretion | 11.4 | [7] |

| Caraganin D (4) | TNF-α secretion | 14.7 | [7] |

Signaling Pathways Modulated by Methoxylated Dibenzofurans

The diverse bioactivities of methoxylated dibenzofurans are underpinned by their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some methoxylated dibenzofurans have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[8]

Caption: Inhibition of the NF-κB signaling pathway by methoxylated dibenzofurans.

ERK-CREB Signaling Pathway

The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is vital for neuronal survival and plasticity. Certain methoxylated benzofuran derivatives have been found to exert their neuroprotective effects by activating this pathway.[5]

Caption: Activation of the ERK-CREB signaling pathway by methoxylated benzofurans.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

MTT Assay for Cytotoxicity

Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3][9]

Broth Microdilution Method for MIC Determination

A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium. A standardized inoculum of the test bacterium is added to each well. The plate is incubated under appropriate conditions for the specific bacterium. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[10]

NMDA-Induced Excitotoxicity Assay

Primary neuronal cells are cultured in appropriate media. The cells are then exposed to N-methyl-D-aspartate (NMDA) in the presence or absence of the test compound for a specified duration. Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium. The neuroprotective effect of the compound is determined by its ability to attenuate NMDA-induced cell death.[4]

LPS-Induced Inflammation Assay

Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The production of inflammatory mediators such as nitric oxide (NO) can be quantified in the culture supernatant using the Griess reagent. The expression of pro-inflammatory enzymes and cytokines can be analyzed by methods like Western blotting or ELISA. The anti-inflammatory activity of the compound is determined by its ability to reduce the production of these inflammatory markers.[7][11]

Caption: General workflow for the bioactivity screening of methoxylated dibenzofurans.